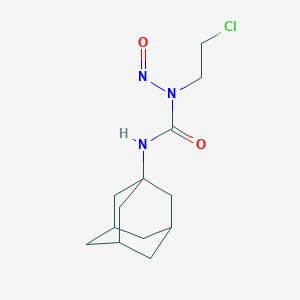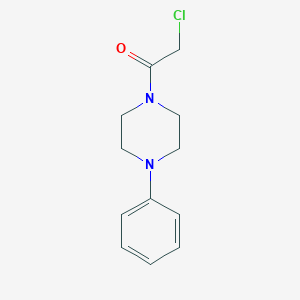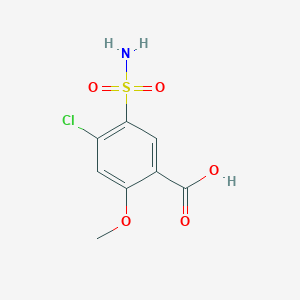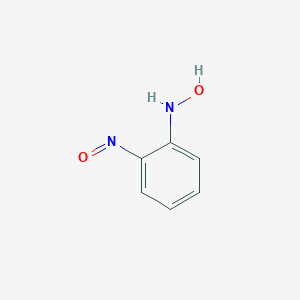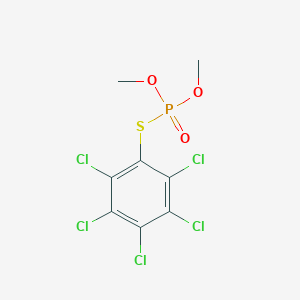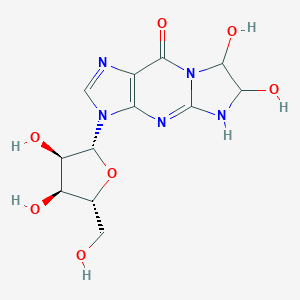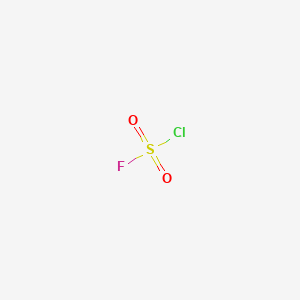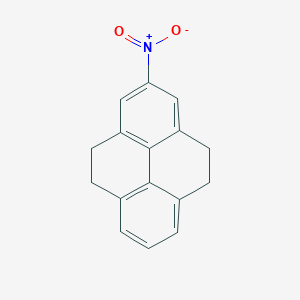
2-Nitro-4,5,9,10-tetrahydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4,5,9,10-tetrahydropyrene, also known as NTHP, is a polycyclic aromatic hydrocarbon that has been widely used in scientific research due to its unique chemical properties and potential applications. NTHP is a yellowish crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Mecanismo De Acción
The mechanism of action of 2-Nitro-4,5,9,10-tetrahydropyrene is not fully understood. However, it is believed that this compound can undergo photochemical reactions to form reactive intermediates that can interact with biological molecules such as DNA and proteins. This interaction can lead to the formation of DNA adducts and protein modifications, which can result in cellular damage and dysfunction.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can induce DNA damage and oxidative stress in cells. In vivo studies have shown that this compound can cause liver damage and alter the expression of genes involved in metabolism and inflammation. However, the exact mechanisms and effects of this compound on biological systems are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Nitro-4,5,9,10-tetrahydropyrene in lab experiments is its unique chemical properties, which make it a useful tool for studying the interaction between polycyclic aromatic hydrocarbons and biological molecules. Another advantage is its well-established synthesis method, which allows for the production of large quantities of pure this compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires proper handling and disposal procedures.
Direcciones Futuras
There are several future directions for the study of 2-Nitro-4,5,9,10-tetrahydropyrene. One direction is to further investigate the mechanism of action of this compound and its effects on biological systems. Another direction is to develop new applications for this compound in fields such as material science and environmental science. Additionally, the development of new synthesis methods for this compound could lead to the production of novel derivatives with unique properties and applications.
Conclusion
In conclusion, this compound is a polycyclic aromatic hydrocarbon that has been widely used in scientific research due to its unique chemical properties and potential applications. The synthesis of this compound is well-established, and it has been used in various scientific research fields such as material science, organic chemistry, and environmental science. The mechanism of action of this compound is not fully understood, but it has been shown to have both biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of 2-Nitro-4,5,9,10-tetrahydropyrene involves the nitration of 2,3,6,7-tetrahydropyrene with nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products. The resulting product is then purified by recrystallization to obtain pure this compound. The synthesis of this compound has been well-established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
2-Nitro-4,5,9,10-tetrahydropyrene has been used in various scientific research fields such as material science, organic chemistry, and environmental science. In material science, this compound has been used as a precursor for the synthesis of fluorescent dyes and polymers. In organic chemistry, this compound has been used as a building block for the synthesis of complex organic molecules. In environmental science, this compound has been used as a model compound for the study of the fate and transport of polycyclic aromatic hydrocarbons in the environment.
Propiedades
Número CAS |
10549-22-1 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-nitro-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C16H13NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-3,8-9H,4-7H2 |
Clave InChI |
CMQCIMXGPDHCOA-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43 |
SMILES canónico |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43 |
Otros números CAS |
10549-22-1 |
Sinónimos |
2-NITRO-4,5,9,10-TETRAHYDROPYRENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



